2-phenyl-N-(4-sulfamoylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

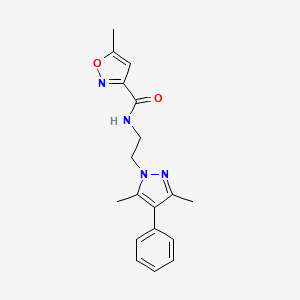

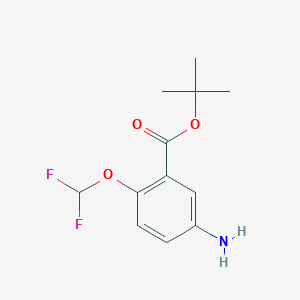

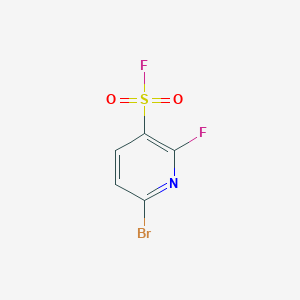

2-phenyl-N-(4-sulfamoylphenyl)acetamide belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . It is also known as Benzeneacetamide, N-[4-(aminosulfonyl)phenyl]- . The molecular formula is C14H14N2O3S, with an average mass of 290.338 Da and a monoisotopic mass of 290.072510 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-chloro-N-(4-sulfamoylphenyl) acetamide was reacted with ammonium thiocyanate in absolute ethanol under reflux for 3 hours to obtain the desired product .Molecular Structure Analysis

The molecular structure of 2-phenyl-N-(4-sulfamoylphenyl)acetamide consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl) acetamide serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This compound's utility in heterocyclic synthesis involves a range of reactions and properties, including its synthesis and reactivity. Its role as a building block in the formation of these compounds highlights its significance in synthetic chemistry (Gouda, 2014).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents, is another significant application. This involves the versatile use of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a key intermediate for synthesizing a variety of derivatives with potential as antimicrobial agents (Darwish et al., 2014).

Cytotoxic Activity

2-Chloro-N-(4-sulfamoylphenyl)acetamides are used as intermediates in synthesizing sulfonamide derivatives with potential cytotoxic activity. These derivatives have been screened for their anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Ghorab et al., 2015).

Chemical and Biological Interactions

The study of the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids reveals insights into its structural, electron behavior, and drug mechanism. This includes analyzing its interactions and properties in different solvents, which is crucial for understanding its pharmaceutical applications (Bharathy et al., 2021).

Antimicrobial and Hemolytic Activity

The preparation and characterization of derivatives like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide show their potential in antimicrobial and hemolytic activity. These derivatives demonstrate varying degrees of effectiveness against selected microbial species, highlighting their potential in medical and pharmaceutical applications (Gul et al., 2017).

Immunomodulation in Cancer Therapy

N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide has shown the ability to modify the reactivity of lymphoid cell populations affected by tumor growth. This includes augmenting the response of lymphocytes to tumor cells and enhancing macrophage inhibitory effects, which can be critical in cancer immunotherapy (Wang et al., 2004).

Propriétés

IUPAC Name |

2-phenyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLYKTZCRIGNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(4-sulfamoylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)

![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)